(2-Chloro-4-ethoxyphenyl)methanamine
Overview
Description
“(2-Chloro-4-ethoxyphenyl)methanamine” is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 g/mol . This compound is also known as 2C-E. It has gained attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 28 C . Amines in general have properties such as solubility in water and distinct odors .Scientific Research Applications
Luminescent Materials
(2-Chloro-4-ethoxyphenyl)methanamine is related to compounds studied for their potential in creating luminescent materials. For instance, research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving similar aryl groups has shown promising applications in light-emitting devices due to their fluid- and solid-state oligomeric interactions and emissive properties in solution (Lai et al., 1999).
Synthetic Chemistry
In synthetic chemistry, compounds structurally related to this compound have been utilized in creating novel derivatives with potential applications in drug development and material science. A study demonstrated the synthesis of new benzylamino coumarin derivatives, showcasing the versatility of related chemical structures in synthesizing bioactive compounds (Dekić et al., 2020).
Environmental Sciences
In environmental sciences, the degradation and transformation of chemically similar compounds have been explored to understand their behavior and fate in the environment. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats has been studied to determine the metabolic pathways, which can provide insights into how related compounds might be transformed in biological systems (Kanamori et al., 2002).
Chemosensors
The structural motifs similar to this compound have been employed in developing chemosensors for detecting metal ions. A chemosensor utilizing a related compound demonstrated high selectivity for Ag(+) ions, showcasing the potential of these chemical structures in sensing applications (Tharmaraj et al., 2012).
Properties
IUPAC Name |
(2-chloro-4-ethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMOWQWEKXZUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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